

Troubleshooting inconsistent results in Pinometostat ChIP-seq experiments

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Compound of Interest

Compound Name: Pinometostat

Cat. No.: B8270097

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Pinometostat ChIP-seq Technical Support Center

Welcome to the technical support center for **Pinometostat** (EPZ-5676) Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain consistent and reliable results.

Section 1: Understanding Pinometostat and its Target

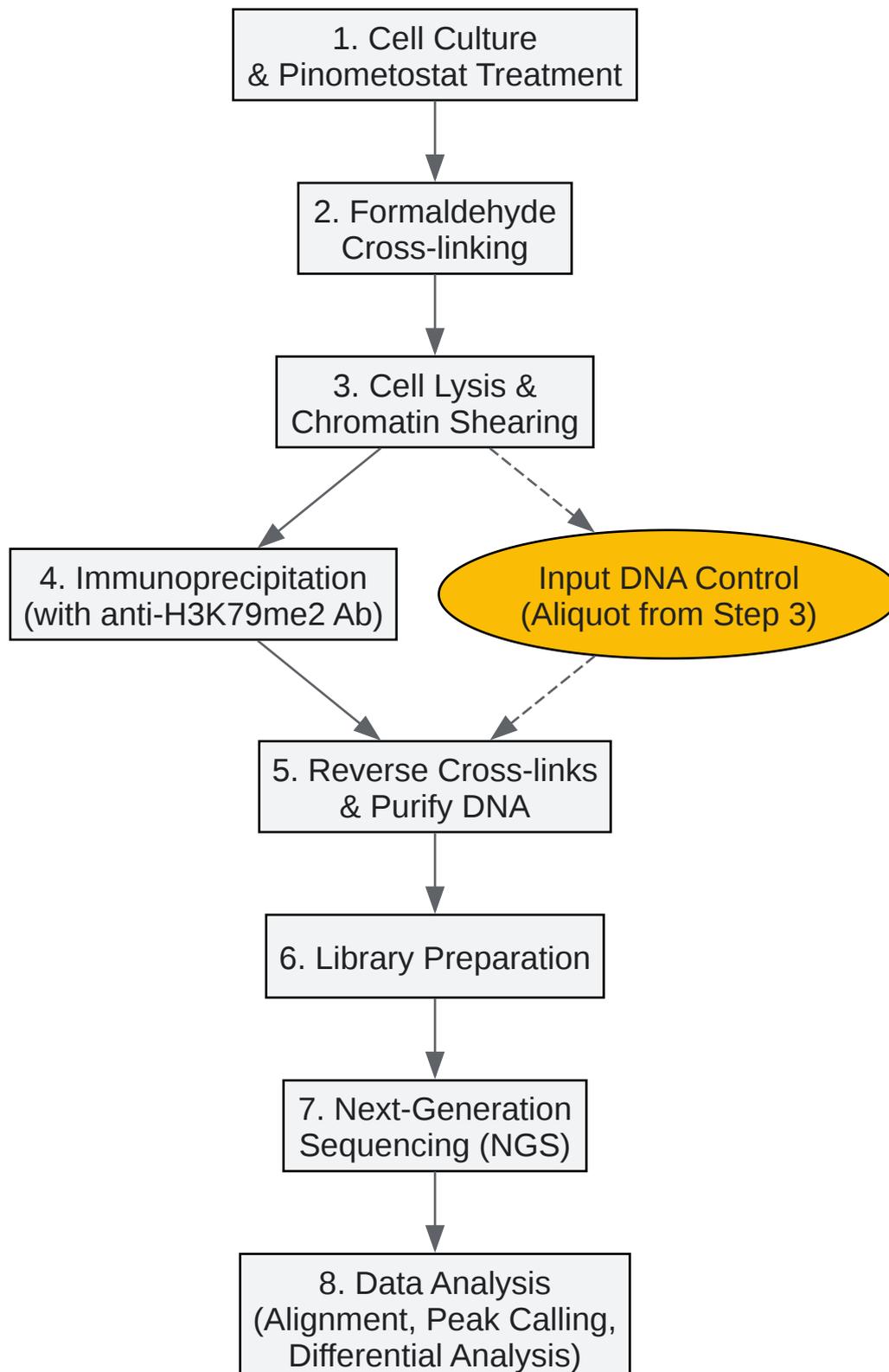
FAQ: What is Pinometostat and what is its mechanism of action?

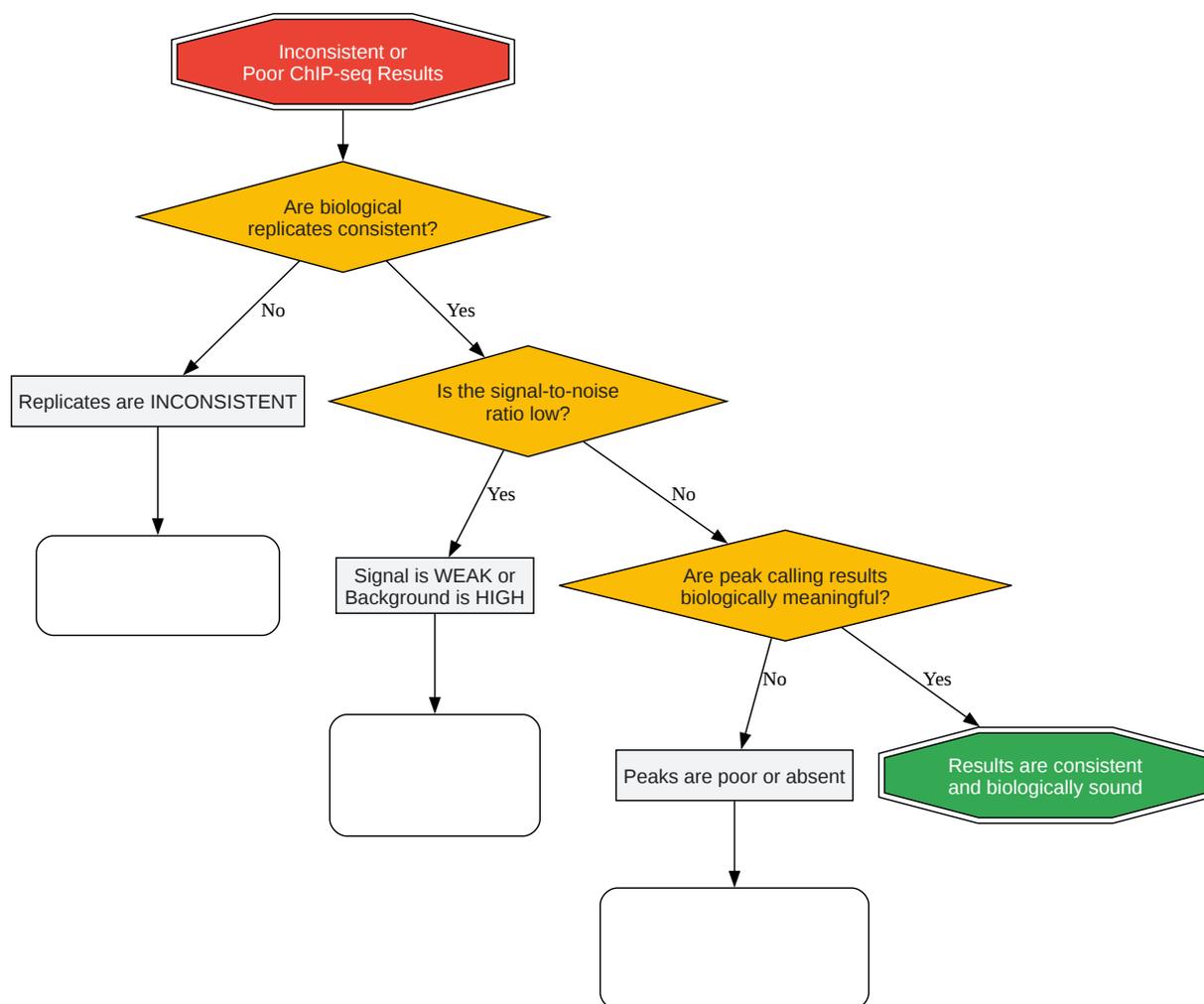
Pinometostat (also known as EPZ-5676) is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2]

In certain leukemias, particularly those with Mixed-Lineage Leukemia (MLL) gene rearrangements, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1.[2][3] This leads to hypermethylation of H3K79, which is associated with

active gene transcription and drives leukemogenesis.[4] **Pinometostat** occupies the S-adenosyl-L-methionine (SAM) binding site of DOT1L, blocking its methyltransferase activity.[2] This selective inhibition leads to a global and local reduction of H3K79 methylation, suppression of target gene expression, and ultimately, cell cycle arrest and apoptosis in MLL-rearranged cancer cells.[1][5]







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